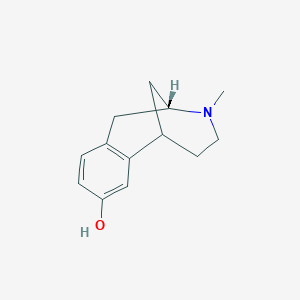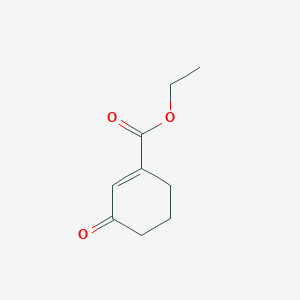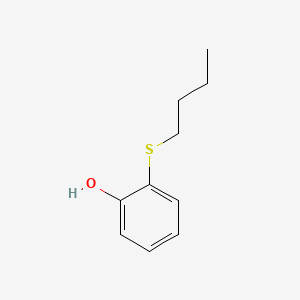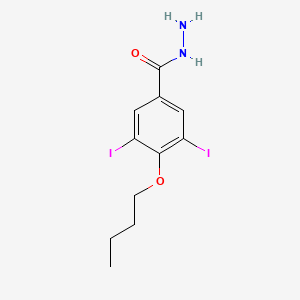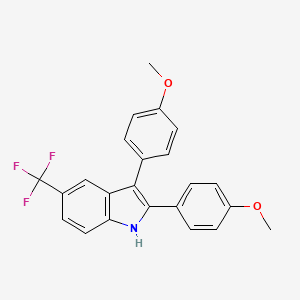![molecular formula C8H14S3 B14684096 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol CAS No. 24413-24-9](/img/structure/B14684096.png)
9-Thiabicyclo[3.3.1]nonane-2,6-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Thiabicyclo[331]nonane-2,6-dithiol is a sulfur-containing bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures (around -50°C) to ensure the formation of the desired product. The resulting dichloride intermediate is then treated with sodium carbonate in acetone to yield the final dithiol compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to obtain the compound in high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, often facilitated by the sulfur atom’s neighboring-group participation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as azides and cyanides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Azide and cyanide derivatives.
Wissenschaftliche Forschungsanwendungen
9-Thiabicyclo[3.3.1]nonane-2,6-dithiol has several applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules and polymers through click chemistry.
Medicine: Investigated for its potential as an anticancer agent and in the development of therapeutic agents.
Industry: Utilized in the synthesis of ion receptors, metallocycles, and molecular tweezers.
Wirkmechanismus
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol involves the formation of episulfonium intermediates, which facilitate nucleophilic substitution reactions. The sulfur atom’s neighboring-group participation plays a crucial role in stabilizing these intermediates and enhancing the compound’s reactivity . This mechanism allows for efficient capture of nucleophiles and the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound is structurally similar but contains chlorine atoms instead of thiol groups.
9-Thiabicyclo[3.3.1]nonane-2,6-diol: This compound features hydroxyl groups instead of thiol groups and is used in similar synthetic applications.
Uniqueness: 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol is unique due to its thiol groups, which provide distinct reactivity and potential for forming disulfides and thiolates. This makes it particularly valuable in applications requiring sulfur-containing functional groups.
Eigenschaften
CAS-Nummer |
24413-24-9 |
|---|---|
Molekularformel |
C8H14S3 |
Molekulargewicht |
206.4 g/mol |
IUPAC-Name |
9-thiabicyclo[3.3.1]nonane-2,6-dithiol |
InChI |
InChI=1S/C8H14S3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2 |
InChI-Schlüssel |
GFMPTSJCOVGLDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CCC(C1S)S2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



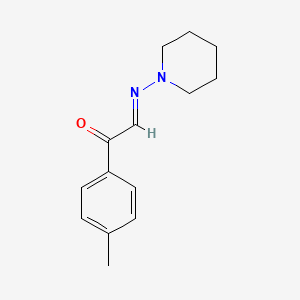
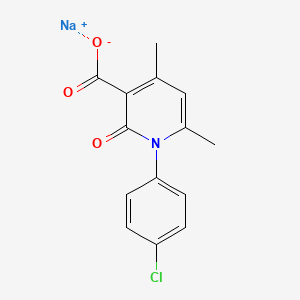
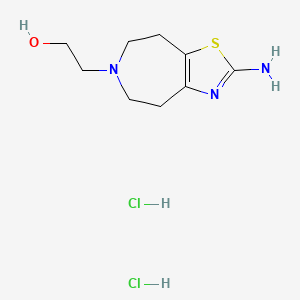
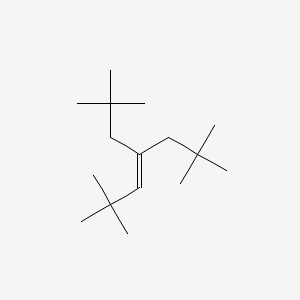
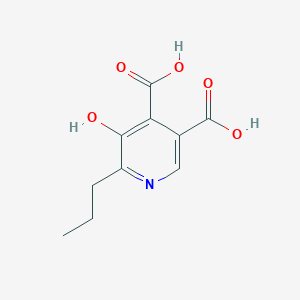
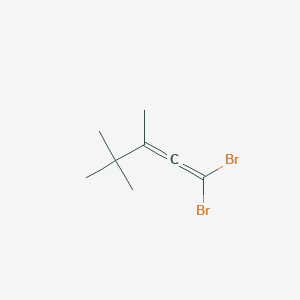
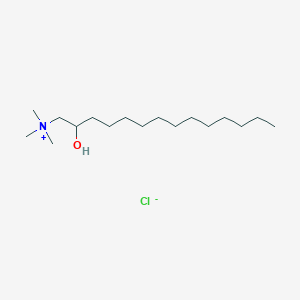
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
